(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
Overview
Description
(1R,3R,5S)-rel-6,6-difluorobicyclo[310]hexan-3-ol is a bicyclic compound characterized by the presence of two fluorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated precursors and cyclohexane derivatives.
Cyclization: The key step involves the cyclization of the starting materials to form the bicyclic structure. This can be achieved through various methods, including intramolecular cyclization reactions.
Fluorination: The introduction of fluorine atoms is a critical step. This can be accomplished using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium fluoride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone, potassium fluoride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,3R,5S)-Bicyclo[3.1.0]hexan-3-ol: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
6,6-Difluorobicyclo[3.1.0]hexane: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol is unique due to the combination of fluorine atoms and a hydroxyl group within a bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1S,5R)-6,6-difluorobicyclo[3.1.0]hexan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)4-1-3(9)2-5(4)6/h3-5,9H,1-2H2/t3?,4-,5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYQQAAMRUPWKK-NVGWPGHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(F)F)CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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